molecular formula C14H16N4OS B6569160 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide CAS No. 946300-54-5

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Cat. No. B6569160
CAS RN: 946300-54-5
M. Wt: 288.37 g/mol
InChI Key: NXINBNGZKPWOJA-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered privileged pharmacophores in drug design due to their ability to form specific interactions with different target receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the fusion of two pharmaceutically active moieties, triazole and thiadiazine . Various synthetic approaches have been explored, including the transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate .


Molecular Structure Analysis

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and involve multiple steps . The specific reactions would depend on the particular derivatives being synthesized.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines would depend on the specific derivative. For example, one derivative, 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride, is a powder at room temperature .

Scientific Research Applications

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide has been investigated for its potential applications in scientific research. It has been used in studies to identify novel anti-cancer agents and to investigate the effects of certain drugs on cell proliferation and apoptosis. This compound has also been used in studies to investigate the effects of certain drugs on the immune system and to evaluate the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide in lab experiments is its low cost and availability. This compound is also relatively easy to synthesize and is non-toxic, making it safe to use in experiments. However, this compound is a small molecule and can be easily metabolized, making it difficult to measure its effects in vivo. Additionally, this compound is not very stable and can degrade over time, making it difficult to store and use in experiments.

Future Directions

There are several potential future directions for research into 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide. These include further investigation into its mechanism of action, its effects on cell proliferation and differentiation, and its potential applications in the treatment of cancer and other diseases. Additionally, further research into the synthesis of this compound and its stability could lead to more efficient and cost-effective methods for its production and use in experiments. Finally, further research into the effects of this compound on the immune system, inflammation, and oxidative stress could lead to new treatments for diseases such as cancer and autoimmune disorders.

Synthesis Methods

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is synthesized in a two-step process. The first step involves the reaction of this compound with ethyl bromide and a base such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate compound 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}ethoxypropanamide. The second step involves the reaction of the intermediate compound with an amine such as methylamine or ethylamine to produce this compound.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines would depend on the specific derivative. For example, 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-12(8-7-11-5-2-1-3-6-11)15-13-16-17-14-18(13)9-4-10-20-14/h1-3,5-6H,4,7-10H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXINBNGZKPWOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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